molecular formula C9H9F2N B8048342 (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048342
M. Wt: 169.17 g/mol
InChI Key: MREJFNFNYNZXOJ-MRVPVSSYSA-N
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Description

®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated amine derivative of indene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,7-difluoroindene.

    Hydrogenation: The indene derivative undergoes hydrogenation to form 4,7-difluoro-2,3-dihydroindene.

Industrial Production Methods: In an industrial setting, the production of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of catalysts and optimized reaction conditions is crucial to achieve the desired enantiomeric purity and yield.

Types of Reactions:

    Oxidation: ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced further to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,7-Difluoroindene: A precursor in the synthesis of ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

    2,3-Dihydro-1H-inden-1-amine: A non-fluorinated analogue with different chemical properties.

    Fluorinated Amines: Other fluorinated amine derivatives with varying degrees of fluorination and structural differences.

Uniqueness: ®-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogues

Properties

IUPAC Name

(1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJFNFNYNZXOJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@@H]1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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